molecular formula C45H70N12O11S2 B12723847 Oxytocin, (4-ethyl-phe)(2)- CAS No. 24870-58-4

Oxytocin, (4-ethyl-phe)(2)-

Cat. No.: B12723847
CAS No.: 24870-58-4
M. Wt: 1019.2 g/mol
InChI Key: USPHIKQODZFOHJ-UHFFFAOYSA-N
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Description

Oxytocin, (4-ethyl-phe)(2)-, is a synthetic analogue of the naturally occurring hormone oxytocin. This compound is characterized by the substitution of the second amino acid in the oxytocin sequence with 4-ethyl-phenylalanine. Oxytocin is a nonapeptide hormone produced in the hypothalamus and released by the posterior pituitary gland. It plays a crucial role in social bonding, reproduction, and various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxytocin analogues, including oxytocin, (4-ethyl-phe)(2)-, is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential assembly of amino acids on a solid support, allowing for the efficient production of peptides . The process includes:

    Peptide Assembly: The peptide chain is assembled by coupling N-protected amino acids to a growing peptide chain immobilized on a resin.

    Deprotection and Cleavage: The peptide is deprotected and cleaved from the resin.

    Oxidative Folding: The peptide undergoes oxidative folding to form the correct disulfide bonds.

    Purification and Analysis: The final product is purified and analyzed to ensure its purity and correct structure.

Industrial Production Methods

Industrial production of oxytocin analogues follows similar principles but on a larger scale. Automated peptide synthesizers and advanced purification techniques are employed to ensure high yield and purity. The use of Fmoc-SPPS (9-fluorenylmethoxycarbonyl) is common due to its practicality and safety .

Chemical Reactions Analysis

Types of Reactions

Oxytocin, (4-ethyl-phe)(2)-, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions are various oxytocin analogues with modified amino acid sequences, each exhibiting unique biological activities .

Scientific Research Applications

Oxytocin, (4-ethyl-phe)(2)-, has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxytocin, (4-ethyl-phe)(2)-, is unique due to the specific substitution of 4-ethyl-phenylalanine, which imparts distinct biological properties compared to other analogues. This modification can enhance or alter its interaction with oxytocin receptors, leading to unique physiological effects .

Properties

CAS No.

24870-58-4

Molecular Formula

C45H70N12O11S2

Molecular Weight

1019.2 g/mol

IUPAC Name

1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-ethylphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C45H70N12O11S2/c1-6-24(5)37-44(67)51-28(14-15-34(47)58)40(63)53-31(19-35(48)59)41(64)55-32(45(68)57-16-8-9-33(57)43(66)54-29(17-23(3)4)39(62)50-20-36(49)60)22-70-69-21-27(46)38(61)52-30(42(65)56-37)18-26-12-10-25(7-2)11-13-26/h10-13,23-24,27-33,37H,6-9,14-22,46H2,1-5H3,(H2,47,58)(H2,48,59)(H2,49,60)(H,50,62)(H,51,67)(H,52,61)(H,53,63)(H,54,66)(H,55,64)(H,56,65)

InChI Key

USPHIKQODZFOHJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)C(C)CC

Origin of Product

United States

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